molecular formula C14H16F13I B175511 2-Iodo-1-(perfluorohexyl)octane CAS No. 109574-84-7

2-Iodo-1-(perfluorohexyl)octane

Cat. No. B175511
M. Wt: 558.16 g/mol
InChI Key: GVWXUPPPAHSALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Iodo-1-(perfluorohexyl)octane” is a chemical compound with the molecular formula C14H16F13I . It has an average mass of 558.161 Da and a monoisotopic mass of 558.008911 Da . It is also known by other names such as "1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane" .


Molecular Structure Analysis

The molecular structure of “2-Iodo-1-(perfluorohexyl)octane” consists of 14 carbon atoms, 16 hydrogen atoms, 13 fluorine atoms, and 1 iodine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Iodo-1-(perfluorohexyl)octane” include a boiling point of 302.4±10.0 °C and a density of 1.595±0.06 g/cm3 .

Scientific Research Applications

Non-Covalent Interactions in Halogen Bonding

A study by Cabot and Hunter (2009) examined the non-covalent interactions between perfluorohexyl iodide and various hydrogen-bond acceptors. This research provides insight into the relationship between halogen bonding, hydrogen bonding, desolvation, and the electrostatics of non-covalent interactions, which is crucial for understanding the chemical behavior of compounds like 2-Iodo-1-(perfluorohexyl)octane (Cabot & Hunter, 2009).

Halogen Bonding Induced Polymorphism

Raatikainen and Rissanen (2009) discovered that co-crystals of certain iodine compounds manifest different polymorphic structures due to halogen bonding. This finding is relevant for understanding the structural behavior of compounds similar to 2-Iodo-1-(perfluorohexyl)octane in various crystal forms (Raatikainen & Rissanen, 2009).

Sulfinatodehalogenation Reactions

A study by Wu and Chen (2010) on sulfinatodehalogenation reactions involving perfluorohexyl chloride and octene-1 revealed important factors influencing these reactions. This research helps in understanding the reactivity of similar perfluoroalkyl compounds in chemical reactions (Wu & Chen, 2010).

Halogen Bonding in Iodo-perfluoroalkane/Pyridine Mixtures

Fan et al. (2009) studied halogen bonding between various iodo-perfluoroalkanes and pyridine. This research sheds light on the interaction between compounds like 2-Iodo-1-(perfluorohexyl)octane and nitrogen-containing molecules, which is significant for understanding their chemical properties (Fan et al., 2009).

Dithionite-Mediated Perfluoroalkylation

Tews, Hein, and Miethchen (2002) explored the dithionite-mediated perfluoroalkylation of furan derivatives with 1-iodo-perfluorohexane. This study provides insights into the applications of perfluoroalkylation, which is relevant to the use of 2-Iodo-1-(perfluorohexyl)octane in organic synthesis (Tews, Hein, & Miethchen, 2002).

Preparation of Methacryloyl Monomers

Wang Ming-gang (2012) reported the use of perfluorohexyl iodide in preparing methacryloyl monomers. This demonstrates the utility of perfluoroalkyl iodides in the synthesis of novel monomers, which can be extrapolated to the use of 2-Iodo-1-(perfluorohexyl)octane (Wang Ming-gang, 2012).

Catalytic Reduction by Nickel(I) Salen

Raess et al. (2007) studied the catalytic reduction of 1-iodooctane by nickel(I) salen, providing insights into the catalytic behavior of iodine-containing compounds. This research is relevant for understanding the catalytic applications of similar compounds (Raess et al., 2007).

Iodobenzene-Catalyzed Oxabicyclo[3.2.1]octane and [4.2.1]nonane Synthesis

Ngatimin et al. (2013) demonstrated the iodobenzene-catalyzed synthesis of oxabicyclo[3.2.1]octanes and [4.2.1]nonanes. This highlights the role of iodine compounds in facilitating complex organic reactions, applicable to compounds like 2-Iodo-1-(perfluorohexyl)octane (Ngatimin et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “1-(Perfluorohexyl)octane”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F13I/c1-2-3-4-5-6-8(28)7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWXUPPPAHSALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546557
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1-(perfluorohexyl)octane

CAS RN

109574-84-7
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.